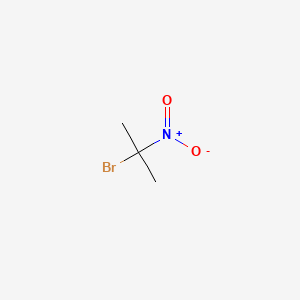

2-Bromo-2-nitropropane

Descripción

Historical Context of Research on 2-Bromo-2-nitropropane-1,3-diol

The first documented synthesis of this compound-1,3-diol dates back to 1897. wikipedia.orgatamanchemicals.com However, its potential as an effective antimicrobial agent remained largely unexplored for several decades. The pivotal moment in its history came in the early 1960s when The Boots Company PLC in the United Kingdom developed it as a preservative for pharmaceuticals. wikipedia.orgchemicalbook.com This development was spurred by the need for a preservative with high efficacy, particularly against troublesome Gram-negative bacteria like Pseudomonas aeruginosa. atamanchemicals.comchemicalbook.com

Early research focused on establishing its efficacy and spectrum of activity. These foundational studies demonstrated its potent bactericidal properties, paving the way for its adoption in a wide array of products. amazonaws.com The compound's commercial production saw a significant increase from the late 1970s, reflecting its growing importance as a preservative. wikipedia.orgchemicalbook.com

Table 1: Key Milestones in the Research and Development of this compound-1,3-diol

| Year | Milestone | Reference(s) |

| 1897 | First reported synthesis of this compound-1,3-diol. | wikipedia.orgatamanchemicals.com |

| Early 1960s | Developed as a pharmaceutical preservative by The Boots Company PLC. | wikipedia.orgchemicalbook.com |

| 1970s | Increased world production and widespread adoption in various industries. | wikipedia.orgchemicalbook.com |

| 1984 | Registered in the United States for use in industrial bactericides, slimicides, and preservatives. | drugbank.com |

| Late 1980s | Decline in use in personal care products due to concerns about potential nitrosamine (B1359907) formation. | wikipedia.orgchemicalbook.com |

| 2011 | Research highlights its role as an atypical formaldehyde (B43269) releaser, with multiple degradation products. | nih.gov |

| 2019 | Investigations into its potential for repurposing as a broad-spectrum antibiofilm agent. | whiterose.ac.uk |

Scholarly Significance and Research Trajectories of this compound-1,3-diol

The scholarly significance of this compound-1,3-diol stems from its potent and broad-spectrum antimicrobial activity, which has made it a subject of continuous research. atamanchemicals.comamazonaws.com Research trajectories have evolved from initial efficacy and application studies to more nuanced investigations into its chemical behavior and biological interactions.

A primary area of research has been its mechanism of action. Studies have revealed a complex process involving two distinct reactions with thiols, which are essential components of microbial cells. nih.govasm.org Under aerobic conditions, bronopol (B193717) catalytically oxidizes thiols, leading to the formation of reactive oxygen species like superoxide (B77818) and peroxide, which are directly responsible for its bactericidal activity. nih.govasm.org This understanding has been crucial in explaining its effectiveness.

Another significant research trajectory has focused on the degradation of this compound-1,3-diol. It is known to be a formaldehyde-releasing preservative, and the conditions influencing this degradation, such as pH and temperature, have been extensively studied. atamanchemicals.comjst.go.jp Research has shown that in aqueous solutions, particularly under alkaline conditions, it can decompose to release formaldehyde and other products, including 2-bromo-2-nitroethanol (B1208275) and bromonitromethane (B42901). atamanchemicals.comjst.go.jpnih.gov This has led to further investigations into its chemical reactivity and the potential for the formation of nitrosamines in certain formulations, a topic of considerable regulatory and scientific interest. wikipedia.orgcir-safety.org

More recent research has explored novel applications for this established compound. For instance, there is growing interest in its potential as a broad-spectrum antibiofilm agent, capable of eradicating mature biofilms from both Gram-positive and Gram-negative bacteria. whiterose.ac.uk This line of inquiry suggests that despite its long history of use, this compound-1,3-diol continues to be a molecule of significant scientific interest with the potential for new therapeutic applications. whiterose.ac.uk

Table 2: Investigated Antimicrobial Spectrum of this compound-1,3-diol

| Microorganism Type | Efficacy | Reference(s) |

| Gram-negative bacteria | High activity, particularly against Pseudomonas aeruginosa and other pseudomonads. | atamanchemicals.comchemicalbook.com |

| Gram-positive bacteria | Effective, though reported to be somewhat less active than against Gram-negative bacteria. | atamanchemicals.comdrugbank.com |

| Fungi and Yeasts | Demonstrates inhibitory action, but this is generally considered minimal compared to its antibacterial activity. | atamanchemicals.comdrugbank.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADSZWXMXIWZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202876 | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-97-2 | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5447-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Fundamental Chemical Transformations of 2 Bromo 2 Nitropropane 1,3 Diol

Established Synthetic Pathways for 2-Bromo-2-nitropropane-1,3-diol

The synthesis of this compound-1,3-diol, commonly known as bronopol (B193717), was first reported in 1897. atamanchemicals.comwikipedia.orgatamanchemicals.com The most prevalent industrial synthesis is a two-step process. The first step involves the bishydroxymethylation of nitromethane (B149229) with formaldehyde (B43269) in an alkaline environment. atamanchemicals.comgoogle.com This nitroaldol reaction yields 2-nitropropane-1,3-diol or its corresponding salt. google.com In the second step, this intermediate is brominated to produce the final this compound-1,3-diol product. atamanchemicals.comgoogle.com

The reaction is typically carried out in an aqueous or aqueous-alcoholic solvent using a base such as calcium hydroxide (B78521) or an alkali metal hydroxide like sodium hydroxide. atamanchemicals.comgoogle.com Following the initial reaction, bromine is introduced to the solution to effect the bromination. atamanchemicals.comgoogle.com The entire process is exothermic, requiring careful temperature control to manage the reaction rate and prevent decomposition of the product, which is known to be unstable in alkaline conditions. atamanchemicals.comgoogle.com

Alternative synthetic routes have also been developed. One method involves the reaction of bromonitromethane (B42901) with an aqueous formaldehyde solution, maintained at a pH between 6.0 and 6.5 with sodium bicarbonate. prepchem.com This process can achieve high yields, with the product precipitating as a crystalline solid upon cooling. prepchem.com Another patented method describes a process starting with nitromethane, bromine, and water, which are reacted with sodium hydroxide and chlorine to form tribromonitromethane. google.com This intermediate is then reacted with formaldehyde and nitromethane in the presence of an inorganic base catalyst to yield this compound-1,3-diol. google.com

Continuous production processes have been designed to improve yield and safety. google.com In such a process, nitromethane is first reacted continuously with formaldehyde and an alkali metal hydroxide in a first reaction zone. google.com The resulting mixture is then continuously reacted with bromine in a second reaction zone, allowing for better control of the exothermic reactions and leading to selectivities based on nitromethane that can exceed 90%. google.com

Table 1: Overview of Synthetic Methodologies for this compound-1,3-diol

| Method | Key Reactants | Catalysts/Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Standard Industrial Synthesis | Nitromethane, Formaldehyde, Bromine | Calcium Hydroxide or Sodium Hydroxide | Alkaline environment, cooling to 0°C during bromination | High (World production >5,000 tonnes) | atamanchemicals.comgoogle.com |

| Bromonitromethane Route | Bromonitromethane, Formaldehyde | Sodium Bicarbonate | pH maintained at 6.0-6.5, temperature elevated to 45°C | 93% | prepchem.com |

| Tribromonitromethane Intermediate | Nitromethane, Bromine, Chlorine, Formaldehyde | Sodium Hydroxide, Inorganic base catalyst | Reaction at 0-70°C for intermediate; 0-60°C for final product | 95% | google.com |

| Continuous Process | Nitromethane, Formaldehyde, Bromine | Alkali Metal Hydroxide | Continuous flow reactors, controlled temperature zones | >80% | google.com |

Chemical Reactivity Profiles of this compound-1,3-diol

This compound-1,3-diol is a reactive compound that exhibits instability under certain conditions. As a pure, solid material, it has a melting point of approximately 130°C. atamanchemicals.comwikipedia.orgatamanchemicals.com However, it undergoes a polymorphic lattice rearrangement at 100-105°C, which can be mistaken for its melting point. atamanchemicals.comwikipedia.orgatamanchemicals.com At temperatures exceeding 140°C, the compound undergoes exothermic decomposition, releasing toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides. atamanchemicals.comatamanchemicals.comnih.gov

The compound's stability is significantly influenced by pH. It is particularly unstable in alkaline aqueous solutions, where it readily decomposes. atamanchemicals.comnih.govrsc.org The primary degradation pathway in aqueous media is a retroaldol reaction, which involves the liberation of formaldehyde and the formation of 2-bromo-2-nitroethanol (B1208275). atamanchemicals.comresearchgate.net This degradation process is a key aspect of its chemical reactivity, as the breakdown products are themselves reactive. 2-bromo-2-nitroethanol can further decompose to generate additional formaldehyde and bromonitromethane. atamanchemicals.comnih.gov The decomposition of this compound-1,3-diol is markedly faster in alkaline buffers compared to acidic ones. researchgate.net Research has identified four concurrent decomposition pathways in aqueous base, yielding products such as tris(hydroxymethyl)nitromethane, glycolic acid, formic acid, methanol (B129727), nitrite (B80452) ions (NO₂⁻), and bromide ions (Br⁻). rsc.org

This compound-1,3-diol is incompatible with several classes of chemical compounds. These include strong oxidizing agents, strong bases, strong reducing agents, acid chlorides, and acid anhydrides. noaa.govfishersci.be It is also incompatible with materials containing sulfhydryl groups and certain metals; it is reported to be unstable in aluminum or iron containers but stable in contact with stainless steel or tin. noaa.gov The release of formaldehyde upon its degradation can contribute to the corrosion of materials like carbon steel. researchgate.net

Table 2: Key Reactivity and Decomposition Data

| Property | Description | Reference |

|---|---|---|

| Thermal Decomposition | Begins above 140°C, exothermic. | atamanchemicals.comwikipedia.orgatamanchemicals.com |

| Decomposition Products (Thermal) | Hydrogen bromide, Nitrogen oxides. | atamanchemicals.comatamanchemicals.comnih.gov |

| Aqueous Decomposition (Alkaline pH) | Rapid degradation via retroaldol reaction. | atamanchemicals.comrsc.orgresearchgate.net |

| Primary Degradation Products (Aqueous) | Formaldehyde, 2-Bromo-2-nitroethanol, Bromonitromethane, Nitrite ions, Bromide ions. | atamanchemicals.comrsc.orgresearchgate.netnih.govresearchgate.net |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, acid chlorides, acid anhydrides, sulfhydryl compounds, aluminum, iron. | noaa.govfishersci.be |

Adduct Formation Mechanisms with Biomolecules in Research Contexts

The biological activity of this compound-1,3-diol is intrinsically linked to its chemical reactivity with essential biomolecules. A primary mechanism of action involves the reaction with thiol-containing molecules within cells, such as the amino acid cysteine and the tripeptide glutathione (B108866). atamanchemicals.comasm.orgnih.gov This interaction leads to the inhibition of cellular respiration and metabolism. atamanchemicals.com

Research indicates that there are two distinct reactions between bronopol and thiols. asm.orgnih.gov

Aerobic Reaction : Under aerobic conditions, this compound-1,3-diol catalytically oxidizes thiols, with atmospheric oxygen acting as the final oxidant. asm.orgnih.gov This process generates reactive oxygen species (ROS), including superoxide (B77818) and peroxide. asm.orgnih.gov These ROS are believed to be directly responsible for the compound's potent bactericidal activity and for the subsequent inhibited growth rate observed in bacteria, likely through the oxidation of intracellular thiols. asm.orgnih.gov

Anoxic Reaction : In the absence of oxygen or in the presence of excess thiols which creates an anoxic state, a slower reaction predominates. asm.orgnih.gov This reaction consumes this compound-1,3-diol directly without the involvement of oxygen, leading to its eventual depletion. asm.orgnih.gov

Table 3: Interactions of this compound-1,3-diol with Biomolecules

| Biomolecule/Group | Type of Interaction | Resulting Products/Effects | Research Context | Reference |

|---|---|---|---|---|

| Thiols (e.g., Cysteine, Glutathione) | Catalytic Oxidation (Aerobic) | Disulfides, Reactive Oxygen Species (Superoxide, Peroxide) | Inhibition of bacterial enzymes and cellular respiration. | atamanchemicals.comasm.orgnih.gov |

| Thiols (e.g., Cysteine) | Direct Reaction (Anoxic) | Consumption of the parent compound. | Slower reaction leading to depletion of the agent. | asm.orgnih.gov |

| Nucleophilic Amino Acids | Covalent Adduct Formation | Unique adducts not formed by formaldehyde alone. | Investigated using ¹³C NMR to understand sensitization mechanisms. | nih.govnih.gov |

| Proteins | Hapten-Protein Complex Formation | Covalent binding between the chemical (or its derivatives) and amino acid residues in proteins. | Key step in the mechanism of chemical sensitization. | nih.govnih.gov |

Mechanistic Elucidation of Antimicrobial Activity of 2 Bromo 2 Nitropropane 1,3 Diol

Interaction Pathways with Essential Thiol Groups in Microbial Systems

The primary mode of action of bronopol (B193717) involves its interaction with essential thiol groups within microbial cells. oup.comscispace.comindustrialchemicals.gov.au Thiols, particularly in the form of sulfhydryl groups found in amino acids like cysteine and in vital molecules such as glutathione (B108866), are crucial for the structure and function of numerous enzymes and proteins. nih.govasm.orgdrugbank.com Bronopol's electron-deficient bromine atom makes it a potent oxidizing agent. mendelnet.cz

Under aerobic conditions, bronopol acts as a catalyst in the oxidation of these thiol groups to disulfides. drugbank.comatamanchemicals.compharmacompass.comatamanchemicals.com For instance, it facilitates the conversion of cysteine to cystine. asm.orgatamanchemicals.com This catalytic oxidation leads to the formation of disulfide bridges, which can cross-link sulfhydryl groups of dehydrogenase enzymes on the microbial cell surface, effectively blocking their metabolic activity. atamanchemicals.com This disruption of enzyme function is a key factor in the antimicrobial action of bronopol. drugbank.comatamanchemicals.comfengchengroup.com The interaction is not limited to surface enzymes; intracellular thiols like glutathione are also oxidized to their disulfide forms. nih.govasm.orgatamanchemicals.com This process can lead to a rapid disruption of the cellular reduction potential, causing oxidative stress and reduced cellular viability. industrialchemicals.gov.au

Interestingly, research indicates two distinct reactions between bronopol and thiols. nih.govasm.org The first is the catalytic oxidation under aerobic conditions. The second is a slower reaction that occurs under anoxic conditions and involves the consumption of bronopol itself. nih.govasm.orgnih.gov This latter reaction can eventually lead to the removal of the biocide from the system, allowing for the resumption of bacterial growth. nih.govasm.org

Role of Aerobic Conditions and Reactive Oxygen Species in Bactericidal Action

The presence of oxygen is a critical factor in the bactericidal activity of bronopol. nih.govasm.org Under aerobic conditions, the catalytic oxidation of thiols is accompanied by the rapid consumption of atmospheric oxygen, which acts as the final oxidant. nih.govasm.orgatamanchemicals.compharmacompass.com A significant consequence of this reaction is the generation of reactive oxygen species (ROS), such as superoxide (B77818) and peroxide radicals. nih.govasm.orgpharmacompass.comnih.gov

These ROS are highly reactive and are directly responsible for the potent bactericidal effect of bronopol. nih.govasm.orgnih.gov The generation of these active oxygen species is a key distinction in bronopol's mechanism compared to other thiol-interactive agents and explains its significant bactericidal activity beyond simple thiol oxidation. asm.org The importance of ROS is underscored by the observation that bactericidal activity is considerably reduced under anoxic (oxygen-deficient) conditions and in the presence of enzymes like catalase and superoxide dismutase, which neutralize these reactive species. nih.govasm.orgnih.gov

The catalytic oxidation of an excess of thiols can create an anoxic state within the microbial suspension. nih.govasm.org This shift in the redox state leads to the predominance of the slower, oxygen-independent reaction pathway where bronopol is consumed. nih.govasm.orgdrugbank.com

Differential Efficacy Against Gram-Negative and Gram-Positive Bacterial Strains

Bronopol demonstrates a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. atamanchemicals.comatamanchemicals.comconnectchemicals.com However, numerous studies report that its bactericidal activity is notably greater against Gram-negative bacteria, particularly Pseudomonas aeruginosa, a common and often resilient pathogen. drugbank.comatamanchemicals.comatamanchemicals.comfengchengroup.comrooyandarou.com This high efficacy against Pseudomonas species is a significant advantage of bronopol. atamanchemicals.comatamanchemicals.com

While effective against Gram-positive cocci, the inhibitory concentrations required may be slightly higher compared to those for Gram-negative strains. drugbank.comfengchengroup.com For instance, one study reported a Minimum Inhibitory Concentration (MIC) of 10 ppm for the Gram-positive Staphylococcus aureus, while the MIC for the Gram-negative Escherichia coli and Pseudomonas aeruginosa was 15 ppm. atamanchemicals.com Another study found MICs for bronopol against a range of common wound pathogens, including both Gram-positive and Gram-negative species, to be in the range of 4-32 mg/L. whiterose.ac.uk

The reasons for this differential efficacy are not fully elucidated but may be related to differences in the cell envelope structures between Gram-positive and Gram-negative bacteria, which could influence the penetration of bronopol and its access to target thiol groups. soton.ac.uk

Table 1: Minimum Inhibitory Concentrations (MIC) of Bronopol Against Various Bacterial Strains

| Microorganism | Type | MIC (ppm) |

|---|---|---|

| Escherichia coli | Gram - | 15 atamanchemicals.com |

| Pseudomonas aeruginosa | Gram - | 15 atamanchemicals.com |

| Burkholderia cepacia | Gram - | 15 atamanchemicals.com |

| Staphylococcus aureus | Gram + | 10 atamanchemicals.com |

| Staphylococcus epidermidis | Gram + | 15 atamanchemicals.com |

Data sourced from Ataman Kimya atamanchemicals.com

Molecular Inhibition of Cellular Respiration and Metabolic Processes

The multifaceted attack of bronopol on microbial cells culminates in the significant inhibition of cellular respiration and other vital metabolic processes. atamanchemicals.comatamanchemicals.com The oxidation of essential thiol groups in enzymes, particularly dehydrogenases, is a primary mechanism for this inhibition. atamanchemicals.comrooyandarou.com These enzymes are critical components of respiratory chains and other metabolic pathways. By forming disulfide bridges and disrupting their structure and function, bronopol effectively blocks the metabolism of microorganisms. atamanchemicals.com

Biocide-Induced Bacteriostasis and Subsequent Growth Rate Kinetics in Microbial Cultures

The exposure of bacterial cultures to bronopol results in a distinct pattern of growth inhibition. nih.govasm.orgatamanchemicals.com Initially, there is a period of biocide-induced bacteriostasis, where bacterial growth ceases. nih.govasm.orgdrugbank.comfengchengroup.com This immediate cessation of growth is a direct consequence of the catalytic oxidation of thiols and the subsequent inhibition of enzyme function. asm.org

The length of this bacteriostatic period is dependent on the concentration of bronopol. asm.org Following this static phase, bacterial growth may resume, but at a significantly inhibited rate compared to untreated cultures. nih.govasm.orgdrugbank.comfengchengroup.com This reduced growth rate is likely due to the irreversible damage caused by the reactive oxygen species generated during the aerobic phase of bronopol's action. nih.govasm.orgresearchgate.net

An interesting observation is that the addition of excess cysteine can reduce the duration of the bacteriostatic period. nih.govasm.orgresearchgate.net This is because the excess thiol provides more substrate for the slower, oxygen-independent reaction that consumes bronopol, leading to its faster neutralization within the cell. asm.org Once bronopol is consumed, cellular functions can potentially be restored, allowing for the resumption of respiration and growth. asm.orgdrugbank.comfengchengroup.com However, the damage inflicted often results in the subsequent growth being at a slower pace. nih.govasm.orgdrugbank.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-2-nitropropane-1,3-diol (Bronopol) |

| 2-bromo-2-nitroethanol (B1208275) |

| 2-bromoethanol (B42945) |

| 2-hydroxymethyl-2-nitropropane-1,3-diol |

| Benzalkonium chloride |

| Bromonitroethanol |

| Bromonitromethane (B42901) |

| Captan |

| Cetrimide |

| Chlorhexidine |

| Cysteine |

| Cysteine methyl ester |

| Didecyldimethylammonium chloride |

| Diethanolamine |

| Di(hydroxymethyl)nitromethane |

| Formaldehyde (B43269) |

| Formic acid |

| Glutathione |

| Glyphosate |

| Hydrogen bromide |

| Iodopropynyl butylcarbamate |

| Morpholine |

| N-nitrosodiethanolamine |

| Nitromethane (B149229) |

| Nitrogen oxides |

| N-nitrosomorpholine |

| Oxytetracycline |

| Paraformaldehyde |

| Propane |

| Propylene oxide |

| Silver nitrate |

| Streptomycin |

| Triethanolamine |

Degradation Pathways and Environmental Fate of 2 Bromo 2 Nitropropane 1,3 Diol

Hydrolytic Degradation Mechanisms of 2-Bromo-2-nitropropane-1,3-diol in Aqueous Media

In aqueous solutions, bronopol's stability is highly dependent on the chemical properties of the medium, particularly pH and temperature. researchgate.netnih.gov Generally, the compound is more stable under acidic conditions. uchicago.edunih.gov

The rate of hydrolytic degradation of bronopol (B193717) increases significantly with rises in both pH and temperature. researchgate.netnih.govnih.govspecialchem.com Under acidic conditions (pH 4) and at a temperature of 20°C, bronopol is very stable, with an extrapolated half-life of approximately 18 years. uchicago.edu As the pH moves toward neutral and alkaline, the stability decreases markedly. At pH 6 and 20°C, the half-life shortens to about 1.5 years, and in an alkaline environment of pH 8, it is approximately 2 months. researchgate.netuchicago.edu In natural waters, the degradation can be even faster; a river die-away test measured half-lives of 120 hours at pH 6.7, 14 hours at pH 7.6, and just 1.9 hours at pH 9. researchgate.net

Elevated temperatures accelerate this decomposition. researchgate.netnih.govspecialchem.com For instance, rapid hydrolysis occurs at temperatures above 30°C, especially at a high pH. uchicago.edu The presence of certain metal ions, such as cupric and ferric ions found in natural waters, can also facilitate the degradation of aqueous bronopol solutions. researchgate.netatamanchemicals.com

Interactive Data Table: Effect of pH on Bronopol Hydrolysis Half-Life at 20°C

| pH Level | Half-Life (Approximate) |

| 4 | 18 years uchicago.edu |

| 6 | 1.5 years researchgate.netuchicago.edu |

| 8 | 2 months researchgate.netuchicago.edu |

Users can filter this table by pH to see the corresponding degradation time.

The principal pathway for the aqueous degradation of bronopol is a retroaldol reaction. atamanchemicals.compharmacompass.comnih.govusp.br This reaction involves the cleavage of a carbon-carbon bond, leading to the liberation of an equimolar amount of formaldehyde (B43269) and the formation of bromonitroethanol. pharmacompass.comusp.brcir-safety.org

Under extreme alkaline conditions, this decomposition pathway is prominent, producing very low levels of formaldehyde. pharmacompass.comresearchgate.net It is important to note that this liberated formaldehyde is not responsible for the primary biological activity of bronopol. pharmacompass.comresearchgate.net A secondary, second-order reaction can also occur, involving bronopol and the newly formed formaldehyde, which produces 2-hydroxymethyl-2-nitropropane-1,3-diol. uchicago.edunih.govnih.gov

The primary intermediate formed during hydrolysis is bromonitroethanol. uchicago.edupharmacompass.comusp.br However, bromonitroethanol is itself significantly less stable than the parent bronopol compound. nih.gov Studies have shown that its maximum concentration during the degradation process is very low, in some cases not exceeding 0.5% of the initial bronopol concentration. nih.gov

This highly reactive bromonitroethanol intermediate undergoes further decomposition through several pathways. pharmacompass.comusp.br It can break down to release a nitrite (B80452) ion and 2-bromoethanol (B42945), or it can further decompose to yield more formaldehyde and bromonitromethane (B42901). uchicago.edupharmacompass.comusp.br The degradation of bronopol in aqueous base ultimately results in a mixture of by-products, including bromide ions, nitrite ions, glycolic acid, formic acid, methanol (B129727), and tris(hydroxymethyl)nitromethane. researchgate.netuchicago.eduresearchgate.net

Photolytic Degradation Processes of this compound-1,3-diol

Exposure to light, particularly ultraviolet radiation, provides an alternative and often rapid pathway for the degradation of bronopol.

Photodissociation studies on analogous compounds, such as this compound, provide insight into the likely fragmentation pathways for bronopol upon irradiation with UV light. uchicago.edu When irradiated with high-energy photons (e.g., at a wavelength of 193 nm), the molecule can undergo fission at two primary sites: the carbon-bromine (C-Br) bond and the carbon-nitro (C-NO2) bond. uchicago.edu

These bond-breaking events result in the formation of highly reactive fragments. uchicago.edu Another identified photodegradation product of bronopol is tris(2-hydroxymethyl-2-nitropropane-1,3-diol). atamanchemicals.com The photolysis half-life of bronopol in water is approximately 24 hours and can extend up to two days under natural sunlight. pharmacompass.comnih.gov

The photolytic degradation of bronopol is characterized by the generation of several radical species. The fission of the C-Br and C-NO2 bonds directly produces bromine and nitrogen dioxide (NO2) radicals, respectively, along with corresponding carbon-centered radicals. uchicago.edu Studies have also speculated on the formation of hydroxyl (OH) radicals during photodissociation. uchicago.edu

In the atmosphere, vapor-phase bronopol is degraded through reactions with photochemically-produced hydroxyl radicals. atamanchemicals.compharmacompass.comnih.gov The atmospheric half-life for this reaction is estimated to be approximately 11 days. atamanchemicals.compharmacompass.comnih.gov Furthermore, under certain aerobic conditions, the biochemical action of bronopol involves the catalytic oxidation of thiol groups, which generates radical anion intermediates like superoxide (B77818) and peroxide; these are key to its bactericidal activity but distinct from direct environmental photolysis. nih.govnih.gov

Biotransformation and Biodegradation Investigations of this compound-1,3-diol

The biodegradation of this compound-1,3-diol (Bronopol) is a multifaceted process influenced by microbial activity, concentration, and environmental conditions. While considered readily biodegradable at low concentrations, its inherent antimicrobial properties can inhibit microbial activity at higher concentrations, complicating standard biodegradability assessments. industrialchemicals.gov.au For instance, tests conducted at concentrations of 100 mg/L have shown 0% degradation over 28 days, as these levels are sufficient to prevent microbial respiration. industrialchemicals.gov.au Conversely, at lower concentrations, such as those typically found after environmental release and dilution, biodegradation is a significant degradation pathway. industrialchemicals.gov.auprimaryinfo.com

The mechanism of its antimicrobial action involves two distinct reactions with essential thiols, such as cysteine and glutathione (B108866), within microbial cells. nih.gov

Aerobic Conditions : Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups to disulfides. This reaction uses atmospheric oxygen as the final oxidant and produces reactive oxygen species like superoxide and peroxide. These by-products are directly responsible for the compound's bactericidal activity. nih.gov

Anoxic Conditions : In the absence of oxygen, the catalytic oxidation of thiols decelerates. A slower reaction predominates, where Bronopol is directly consumed by its reaction with thiols. This consumption eventually removes the biocide from the system, allowing for the resumption of bacterial growth. nih.govatamanchemicals.com

Biotransformation of Bronopol leads to several degradation products. A primary pathway is a retroaldol reaction that forms bromonitroethanol and an equimolar amount of formaldehyde. atamanchemicals.comdrugbank.com The bromonitroethanol can further decompose to form formaldehyde and bromonitromethane. atamanchemicals.comdrugbank.com Other identified decomposition products include bromide ions, nitrite ions, and 2-hydroxymethyl-2-nitropropane-1,3-diol. atamanchemicals.comatamanchemicals.com It is important to note that the liberated formaldehyde is not considered the primary driver of the compound's biological activity. atamanchemicals.comnih.gov

Environmental Mobility and Persistence Assessments of this compound-1,3-diol and its Transformation Products

The environmental mobility and persistence of Bronopol and its by-products are determined by its chemical properties and susceptibility to various degradation processes.

Mobility: Bronopol is highly soluble in water and demonstrates very high mobility in soil, as indicated by experimentally determined soil adsorption coefficients (log KOC). industrialchemicals.gov.aunih.gov Its low octanol-water partition coefficient (log Kow) suggests a low tendency to partition from water into fatty tissues, and therefore it is not expected to bioaccumulate. industrialchemicals.gov.auepa.govepa.gov Due to its chemical properties, Bronopol is expected to partition primarily to the aquatic compartment following its release into the environment. industrialchemicals.gov.au Volatilization from water or moist soil is not considered a significant fate process. atamanchemicals.comnih.gov

Persistence: Bronopol is not expected to persist in the environment due to a combination of abiotic and biotic degradation processes. industrialchemicals.gov.auepa.gov The rate of degradation is highly dependent on pH, temperature, and the presence of light.

Hydrolysis: The compound's stability in water decreases as pH and temperature increase. epa.govatamanchemicals.com At 20°C, its hydrolysis half-life is estimated to be over 5 years at a pH of 4, but this shortens to 1.5 years at a pH of 6, and approximately 2 months at a pH of 8. industrialchemicals.gov.auatamanchemicals.com Under alkaline conditions, it can decompose to produce low levels of formaldehyde, nitrite ions, bromide ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol. atamanchemicals.comatamanchemicals.com

Photolysis: Bronopol is susceptible to photodegradation. In water, it has a reported photolysis half-life of about 24 hours. atamanchemicals.comdrugbank.com

While Bronopol itself is relatively non-persistent, its primary transformation products, 2-bromo-2-nitroethanol (B1208275) (BNE) and bromonitromethane (BNM), are more stable and thus more persistent in aquatic environments. nih.gov This disparity in persistence means that the degradation products can accumulate in natural waters. nih.govresearchgate.net

| pH Level | Estimated Half-Life |

|---|---|

| 4 | > 5 years |

| 6 | 1.5 years |

| 8 | 2 months |

Ecotoxicological Implications of this compound-1,3-diol Degradation Products in Aquatic and Terrestrial Environments

The assessment of Bronopol's environmental risk must include its degradation products, which have been shown to be more toxic than the parent compound. nih.govnih.gov Prior to its degradation, Bronopol itself is considered toxic to aquatic life, particularly algae and microbes, at low concentrations. industrialchemicals.gov.aulanxess.com It is classified as moderately to highly toxic to estuarine and marine invertebrates and slightly to moderately toxic to freshwater fish. epa.govatamanchemicals.com

However, research has highlighted that the toxicity of the environmental mixture can increase as Bronopol degrades. researchgate.net Studies investigating the toxicity evolution upon its degradation in water found that the primary products, 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM), are significantly more toxic than Bronopol itself. nih.gov

| Compound | Relative Toxicity Compared to Parent Compound |

|---|---|

| This compound-1,3-diol (Bronopol) | 1x (Baseline) |

| 2-Bromo-2-nitroethanol (BNE) | ~2x more toxic |

| Bromonitromethane (BNM) | ~5x more toxic |

Toxicological and Biological Research on 2 Bromo 2 Nitropropane 1,3 Diol

Genotoxicity Assessments of 2-Bromo-2-nitropropane-1,3-diol in In Vitro and In Vivo Systems

The genotoxic potential of this compound-1,3-diol has been evaluated in various testing systems. In an in vitro chromosomal aberration test using Chinese Hamster Ovary (CHO) cells, the compound induced clastogenicity, meaning it caused structural damage to the chromosomes. industrialchemicals.gov.au This effect was attributed by the testing facility to formaldehyde (B43269), a known clastogen and one of the compound's degradation products. industrialchemicals.gov.au

However, in a corresponding in vivo micronucleus assay in mice, this compound-1,3-diol tested negative for inducing genetic damage up to the maximum tolerated dose. industrialchemicals.gov.au Some sources classify the compound as a suspected genotoxic agent, potentially due to the formation of its degradation product, bromonitroethanol. typology.com

Table 1: Summary of Genotoxicity Data

| Test System | Test Type | Result | Notes |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) Cells | In Vitro Chromosomal Aberration Assay | Positive | Clastogenicity was attributed to the degradation product, formaldehyde. industrialchemicals.gov.au |

Mechanisms of Sensitization Associated with this compound-1,3-diol and its Decomposition Products

While this compound-1,3-diol is known to release formaldehyde, a recognized skin sensitizer, the mechanism of allergic contact dermatitis associated with the compound is more complex. acs.orgnih.govorlandoskindoc.com Clinical cases have shown that individuals can be allergic to this compound-1,3-diol while testing negative for a formaldehyde allergy, pointing to a more intricate mechanism. acs.orgnih.govresearchgate.net

The key initial step in chemical sensitization is the formation of a hapten-protein antigenic complex through a covalent bond between the chemical (or its reactive products) and amino acids in skin proteins. acs.orgnih.govresearchgate.net Research indicates that this compound-1,3-diol releases only low amounts of free formaldehyde under physiological conditions. acs.orgnih.gov These low levels are considered insufficient to be the sole cause of the observed skin sensitization. cir-safety.org Instead, it is the compound's multiple degradation products that are believed to be the primary causative agents. cir-safety.org Studies have identified products such as 2-bromoethanol (B42945) and bromonitromethane (B42901) as potential candidates responsible for the specific allergic reactions to this compound-1,3-diol. acs.orgresearchgate.netcir-safety.orgresearchgate.net These degradation products are capable of forming adducts with amino acids, contributing to the sensitization potential independent of formaldehyde. acs.orgnih.govnih.gov

Metabolism and Excretion Pathways of this compound-1,3-diol in Biological Systems

Following exposure, this compound-1,3-diol is metabolized and excreted from the body. Studies indicate that it is primarily excreted in the urine. atamanchemicals.com In research involving rats, approximately 19% of a dermally-applied dose was excreted through urine, feces, and expired air. atamanchemicals.com

The compound undergoes degradation in aqueous environments, with the rate being dependent on factors like pH and temperature. researchgate.net Under alkaline conditions, it decomposes via a retroaldol reaction to yield formaldehyde and 2-bromonitroethanol. atamanchemicals.comresearchgate.net Other identified decomposition products include bromide ions, nitrite (B80452) ions, and 2-hydroxymethyl-2-nitropropane-1,3-diol. atamanchemicals.comwikipedia.org In metabolic studies, the only metabolite identified in the urine of rats was 2-nitropropane-1,3-diol (desbromo-bronopol), which accounted for 45–50% of the radioactivity, while the unchanged parent compound was not detected. industrialchemicals.gov.au

Advanced Analytical Methodologies in 2 Bromo 2 Nitropropane 1,3 Diol Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of 2-bromo-2-nitropropane-1,3-diol. Reversed-phase HPLC methods coupled with UV spectrophotometric detection are commonly developed for this purpose. nih.govdrugbank.com A significant challenge in the analysis of this compound is its instability in aqueous solutions, which can lead to non-reproducible results. nih.govresearchgate.net To circumvent this, sample preparation using solvents like HPLC-grade methanol (B129727) (with a water content of less than 0.05%) has been shown to stabilize the compound for at least one month at ambient temperature, enabling reliable and quantitative analysis. nih.govresearchgate.net

These HPLC methods are adept at not only quantifying the parent compound but also profiling its degradation products. nih.govdrugbank.com Common chromatographic conditions involve the use of a C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent, such as methanol or acetonitrile (B52724). nih.govresearchgate.net Detection is typically performed at wavelengths around 210 nm or 250 nm. researchgate.netnih.gov Under alkaline conditions or elevated temperatures, this compound-1,3-diol degrades, and HPLC can separate and help identify key by-products. nih.govresearchgate.net The primary degradation pathway is a retro-nitroaldol reaction, which initially yields formaldehyde (B43269) and 2-bromo-2-nitroethanol (B1208275). researchgate.netresearchgate.net Further degradation can produce other compounds, including 2-hydroxymethyl-2-nitropropane-1,3-diol. researchgate.net

Interactive Data Table: Typical HPLC Parameters for this compound-1,3-diol Analysis

| Parameter | Condition | Source(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 0.1% Phosphoric acid in water: Methanol: 0.1% Phosphoric acid in acetonitrile (80:10:10) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | UV-Vis Spectrophotometry | nih.gov |

| Wavelength | 250 nm | nih.gov |

| Sample Solvent | Methanol (<0.05% water) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Detection and Identification

For highly sensitive and specific detection of this compound-1,3-diol, particularly at trace levels in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, often utilizing an electrospray ionization (ESI) source. nih.govrspublication.com The high selectivity of LC-MS/MS allows for accurate quantification even in the presence of interfering substances.

The development of LC-MS/MS methods often involves a sample preparation step to remove matrix effects, such as solid-phase extraction (SPE). researchgate.netnih.gov For instance, a hydrophilic-lipophilic balanced cartridge has been successfully used for the analysis of residues in rice. nih.gov Research has shown that maintaining an acidic environment during sample preparation is crucial for the stability of the analyte. researchgate.netnih.gov Chromatographic separation is typically achieved on a C18 column with a mobile phase containing methanol and an aqueous buffer like ammonium (B1175870) formate. nih.gov The method demonstrates excellent linearity, with correlation coefficients (R²) often exceeding 0.999. nih.gov The sensitivity of LC-MS/MS allows for very low limits of quantification (LOQ), for example, 3.3 µg/kg in rice. nih.gov

Interactive Data Table: Performance of LC-MS/MS Method for this compound-1,3-diol in Rice

| Parameter | Value | Source(s) |

| Linearity (R²) | 0.9992 | nih.gov |

| Limit of Quantification (LOQ) | 3.3 µg/kg | nih.gov |

| Recovery | 73.3 - 96.7% | nih.gov |

| Intra-day Precision (RSD) | 7.6% | nih.gov |

| Inter-day Precision (RSD) | 8.3% | nih.gov |

Spectrophotometric Approaches for the Determination of this compound-1,3-diol

Spectrophotometric methods offer a simpler and more rapid alternative for the determination of this compound-1,3-diol, particularly for raw material analysis and kinetic studies. nih.gov One such method is based on the retroaldol reaction of the compound in the presence of 0.1 M sodium hydroxide (B78521). This reaction instantaneously forms a chromophoric derivative, the sodium salt of the aci-form of bromonitroethanol, which can be measured by UV spectrophotometry. nih.gov This derivative exhibits a maximum absorbance at 244 nm and follows a linear relationship with the concentration of this compound-1,3-diol in the range of 5-25 µg/mL. nih.gov

Another sensitive spectrophotometric method involves a colorimetric reaction. jocpr.comjocpr.com This approach is based on the chemical reduction of the nitro group in this compound-1,3-diol to an amino group using zinc and hydrochloric acid. jocpr.comjocpr.com The resulting amino compound is then diazotized with sodium nitrite (B80452) in an acidic medium and subsequently coupled with phloroglucinol (B13840) in an alkaline medium to form an orange-colored azo dye. jocpr.comjocpr.com This dye has a maximum absorbance at 425 nm and obeys Beer's law in the concentration range of 10-50 µg/mL. jocpr.comjocpr.com This method has been successfully applied to determine the compound in samples like polluted water. jocpr.com

Interactive Data Table: Comparison of Spectrophotometric Methods

| Method | Principle | λmax | Linear Range | Source(s) |

| UV Spectrophotometry | Formation of bromonitroethanol derivative in NaOH | 244 nm | 5-25 µg/mL | nih.gov |

| Colorimetry | Formation of an azo dye with phloroglucinol | 425 nm | 10-50 µg/mL | jocpr.comjocpr.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Investigating Chemical Reactivity and Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure and studying the reactivity and degradation pathways of this compound-1,3-diol. Both ¹H-NMR and ¹³C-NMR spectroscopy are utilized to monitor the chemical stability of the compound under various conditions and to identify its degradation products. researchgate.netnih.gov

NMR studies have confirmed that the initial decomposition of this compound-1,3-diol in aqueous alkaline solutions is a pH and temperature-dependent retro-nitroaldol reaction. researchgate.net This reaction leads to the formation of formaldehyde and 2-bromo-2-nitroethanol. researchgate.net Furthermore, ¹³C-NMR analysis can be used to study the formation of adducts when the compound is incubated with nucleophilic amino acids, providing insights into its chemical reactivity. nih.gov The non-destructive nature of NMR allows for the real-time monitoring of degradation processes, offering a detailed view of the reaction kinetics and mechanisms. researchgate.net

Integration of Analytical Techniques for Environmental Monitoring and Biological Sample Analysis

A comprehensive understanding of the fate of this compound-1,3-diol in various matrices often requires the integration of multiple analytical techniques. For environmental monitoring and the analysis of biological samples, a combination of chromatographic and spectrometric methods is typically employed to handle the complexity of the samples and achieve the required sensitivity. nih.govtoxoer.com

The analysis of environmental samples, such as water from agricultural runoff, or biological samples like milk and rice, necessitates robust sample preparation procedures to isolate the target analyte from interfering matrix components. nih.govnih.govjocpr.com Techniques like solid-phase extraction (SPE) are frequently used for sample clean-up and pre-concentration. nih.govtoxoer.com Following extraction, HPLC with UV detection can be used for quantification, especially when concentrations are relatively high. nih.gov For trace-level analysis and unambiguous identification, LC-MS/MS is the preferred method due to its superior sensitivity and specificity. nih.gov The combination of these techniques provides a powerful workflow for the reliable detection and quantification of this compound-1,3-diol and its degradation products in diverse and challenging sample types.

Computational Chemistry and Theoretical Investigations of 2 Bromo 2 Nitropropane 1,3 Diol

Density Functional Theory (DFT) Applications in Elucidating Reaction Mechanisms and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. chemrxiv.orgmdpi.com This method is used to calculate the electronic structure of molecules, providing access to a wide range of chemical properties.

DFT can be instrumental in elucidating the complex reaction mechanisms of 2-bromo-2-nitropropane-1,3-diol. The compound is known to degrade, particularly in aqueous and alkaline environments, through pathways such as a retroaldol reaction that releases formaldehyde (B43269). nih.gov DFT calculations can model the step-by-step transformation of the parent molecule. Researchers can map the potential energy surface of the reaction, identifying key transition states and intermediates. For instance, the degradation of this compound-1,3-diol to bromonitroethanol and formaldehyde could be modeled to understand the precise electronic rearrangements that facilitate the cleavage of the carbon-carbon bond.

Furthermore, DFT is used to predict various molecular properties with high accuracy. These include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Electronic Properties: Predicting properties like dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions.

While direct DFT studies on this compound-1,3-diol are not extensively published, research on closely related derivatives demonstrates the utility of the approach. For example, a DFT study on 2-nitro-2-phenoxylate propane-1,3-diol using the B3LYP functional provided detailed insights into its geometry and vibrational modes, showing good agreement with experimental spectroscopic data. jetir.org

Table 1: Calculated Molecular Properties of a this compound-1,3-diol Derivative (2-nitro-2-phenoxylate propane-1,3-diol) using DFT This table illustrates the type of data obtained from DFT calculations for a molecule structurally similar to this compound-1,3-diol.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 3.58 | Debye |

| Mean Polarizability (<α>) | 21.3 x 10-24 | esu |

| First Hyperpolarizability (β) | 2.89 x 10-30 | esu |

| C-N Bond Length | 1.52 | Å |

| O-H Bond Length | 0.97 | Å |

Data adapted from a DFT study on a related derivative to illustrate typical computational outputs. jetir.org

Quantum Chemical Analyses, Including Bond Order and Energetic Considerations in Degradation Processes

Quantum chemical analyses delve deeper into the electronic structure to explain chemical phenomena. For this compound-1,3-diol, these methods are particularly useful for understanding its stability and the factors driving its decomposition.

Bond Order Analysis: Natural Bond Orbital (NBO) analysis is a quantum chemical technique that can be used to study bonding interactions within a molecule. It calculates the bond order, which is a measure of the number of chemical bonds between two atoms. In the context of degradation, tracking changes in bond order along a reaction pathway can reveal which bonds are weakening and which are forming. For the retroaldol reaction of this compound-1,3-diol, a bond order analysis would likely show a significant decrease in the order of the C-C bond that is ultimately cleaved, indicating its progressive weakening as the reaction proceeds towards the transition state.

Energetic Considerations: A critical aspect of studying degradation processes is understanding their energetics, which dictates the feasibility and rate of reaction. DFT and other quantum chemical methods can calculate key thermodynamic and kinetic parameters. chemrxiv.org

Reaction Enthalpy (ΔH): This determines whether a degradation pathway is exothermic (releases energy) or endothermic (requires energy).

Gibbs Free Energy of Activation (ΔG‡): Also known as the activation energy, this represents the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction rate.

By calculating these values for various proposed degradation pathways, researchers can determine the most likely mechanism. For this compound-1,3-diol, experimental studies have identified several degradation products, including formaldehyde, 2-bromo-2-nitroethanol (B1208275), and tris(hydroxymethyl)nitromethane. rspublication.comnih.govrsc.org Computational studies could compare the activation energies for the pathways leading to each of these products under different conditions (e.g., neutral vs. alkaline pH) to predict which degradation route is kinetically favored.

Table 2: Hypothetical Energetic Profile for Competing Degradation Pathways of this compound-1,3-diol This table provides a conceptual illustration of how computational energetics could be used to compare potential degradation reactions based on known products.

| Reaction Pathway | Key Bond Cleavage | Calculated ΔG‡ (kcal/mol) | Calculated ΔH (kcal/mol) | Kinetic Favorability |

| Pathway A: Retroaldol Reaction | C-C | 22.5 | -15.2 | High |

| Pathway B: C-Br Homolysis | C-Br | 45.0 | +30.5 | Low |

| Pathway C: C-N Bond Scission | C-N | 51.8 | +42.1 | Very Low |

Note: The values presented in this table are hypothetical and for illustrative purposes only, demonstrating the application of computational analysis to understand reaction feasibility.

Through such detailed computational and theoretical investigations, a comprehensive, bottom-up understanding of the chemical behavior of this compound-1,3-diol can be achieved, from its stable geometric structure to the complex energetic landscapes of its degradation reactions.

Future Research Directions and Broader Academic Perspectives on 2 Bromo 2 Nitropropane 1,3 Diol

Comparative Efficacy and Safety Studies with Alternative Antimicrobial Agents

While bronopol (B193717) is known for its potent, broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, future research should focus on direct, quantitative comparisons with other widely used preservatives. phexcom.comatamanchemicals.comcneasychem.com Studies comparing its performance against alternatives like isothiazolinones (e.g., CMIT/MIT), benzisothiazolinone (BIT), and phenoxyethanol (B1677644) are crucial for formulators to make informed decisions based on efficacy, stability, and cost-effectiveness. cneasychem.com

A key area of investigation is the anti-biofilm activity of bronopol. Research has shown that dressings containing bronopol can significantly outperform commercial wound dressings containing povidone-iodine or silver in reducing biofilm viability of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. whiterose.ac.uk Further studies should expand on these findings, comparing bronopol with a wider range of biofilm-disrupting agents across different applications.

Additionally, a study on the management of bacterial leaf blight in rice found that bronopol at 0.5 g/l was highly effective, showing a lower percent disease index than treatments with streptocycline and copper oxychloride. journalijpss.comresearchgate.net Such comparative agricultural studies are vital for establishing its role in crop protection.

Table 1: Comparative Efficacy of Bronopol-Containing Dressings vs. Commercial Wound Dressings Against Mixed-Species Biofilms

| Treatment | Log10 Reduction in P. aeruginosa | Log10 Reduction in S. aureus |

| Bronopol (0.1%) | >8 (Below detection limit) | ~5 |

| Povidone-Iodine Dressing | <1 | <1 |

| Silver Dressing | ~1 | ~1 |

Data sourced from a study on the antibiofilm activity of bronopol against mixed-species biofilms of P. aeruginosa and S. aureus. whiterose.ac.uk

Focused Research on the Efficacy of this compound-1,3-diol Against Specific Microbial Pathogens

Bronopol's high efficacy against Pseudomonas aeruginosa, a challenging opportunistic pathogen, is a significant advantage over many other preservatives. phexcom.comatamanchemicals.comchemical-centre.com Future research should continue to quantify this effectiveness, particularly in challenging environments like industrial water systems and complex cosmetic formulations.

Studies have determined the Minimum Inhibitory Concentrations (MICs) and Minimum Biofilm Eradication Concentrations (MBECs) for bronopol against key pathogens. For instance, against P. aeruginosa biofilms, the MBEC was found to be 64 mg/L, while for S. aureus biofilms, it was 256 mg/L. whiterose.ac.uk Expanding this research to a broader range of clinically and industrially relevant microbes, including antibiotic-resistant strains, is a critical next step. This includes fungi like Aspergillus niger and yeasts such as Candida albicans, against which bronopol is generally less active. phexcom.comatamanchemicals.com

Focused studies on specific applications are also warranted. For example, in aquaculture, bronopol has been used to control fungal infections on salmonid eggs. researchgate.net Research to determine the precise efficacy and optimal application methods against specific aquatic pathogens like Saprolegnia parasitica would be highly beneficial. researchgate.net Similarly, its effectiveness against mastitis-causing bacteria like Staphylococcus aureus and Streptococcus agalactiae has been demonstrated in teat dips, a finding that merits further exploration. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of this compound-1,3-diol Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5-50 |

| Escherichia coli | Gram-negative Bacteria | 12.5-50 |

| Staphylococcus aureus | Gram-positive Bacteria | 12.5-50 |

| Bacillus subtilis | Gram-positive Bacteria | 12.5 |

| Aspergillus niger | Mold | 3200 |

| Candida albicans | Yeast | 1600 |

Data compiled from agar (B569324) dilution tests. phexcom.com

Investigation of Synergistic and Antagonistic Interactions with Co-formulated Chemical Entities

The performance of bronopol can be significantly altered by other chemicals in a formulation. Understanding these interactions is key to maximizing its efficacy and ensuring product stability.

Synergistic Interactions: Research has consistently shown a synergistic relationship between bronopol and isothiazolinones (CMIT/MIT). cneasychem.comchemical-centre.comnjchm.com This combination enhances the spectrum of activity, particularly improving efficacy against Pseudomonas species, which is a known weakness of isothiazolinones alone. chemical-centre.com The combination allows for lower concentrations of both biocides, which can be economically advantageous. cneasychem.com Studies have also demonstrated synergistic antibiofilm effects when bronopol is combined with wound-treatment agents like silver nitrate, chlorhexidine, and cetrimide. whiterose.ac.uknih.gov Further investigation into the mechanisms of this synergy could lead to the development of highly effective, low-dose preservative systems. The synergistic effects with other antimicrobials like triclosan (B1682465) and benzalkonium chloride have also been noted. atamanchemicals.comatamanchemicals.com

Antagonistic Interactions: Conversely, certain substances can inactivate bronopol. It is known to be incompatible with chemicals containing sulfhydryl groups, such as cysteine. chemical-centre.com The addition of bronopol to formulations with such reducing agents is not recommended. chemical-centre.com Its stability also decreases under alkaline conditions (pH > 8) and at elevated temperatures, which can lead to degradation. atamanchemicals.comconnectchemicals.com Future research should systematically map out these incompatibilities, creating a comprehensive database for formulators. This should include investigating potential interactions with common cosmetic ingredients, surfactants, and other preservatives like parabens, with which it is often co-formulated. connectchemicals.com

Emerging Research Themes and Unexplored Scientific Avenues Pertaining to this compound-1,3-diol

Beyond its traditional role as a preservative, bronopol is the subject of several emerging research areas that could redefine its application.

Repurposing as an Anti-biofilm Agent: One of the most promising new avenues is the repurposing of bronopol as a topical anti-biofilm agent for treating chronic wounds. whiterose.ac.uknih.gov Its ability to kill non-growing, stationary-phase bacteria within biofilms gives it a significant advantage over many conventional antibiotics and antiseptics. whiterose.ac.uk This property, combined with its authorized use on human skin at effective concentrations, makes it a strong candidate for new therapeutic applications. nih.gov Future studies should focus on clinical trials and the development of novel delivery systems, such as impregnated dressings or hydrogels, to optimize its anti-biofilm activity in a clinical setting.

Environmental Fate and Ecological Impact: A critical and underexplored area is the ecological impact of bronopol. While effective as a biocide, its persistence and degradation in the environment raise questions. Some research indicates that its degradation can produce formaldehyde (B43269) and other by-products, although the antimicrobial effect of the released formaldehyde is likely insignificant at typical use concentrations. phexcom.comcir-safety.orgnih.govewg.org A recent study has raised concerns that sub-inhibitory concentrations of bronopol in the environment could potentially promote the horizontal gene transfer of antibiotic resistance genes between bacteria. frontiersin.orgfrontiersin.org This highlights a previously unrecognized risk and underscores the need for comprehensive research into the environmental fate of bronopol and its role in the dissemination of antimicrobial resistance.

Advanced Material Science Applications: The integration of bronopol into advanced materials presents another frontier. Studies have explored coating polyethylene (B3416737) with bronopol using plasma immersion ion implantation to create surfaces with antibacterial properties. cityu.edu.hkresearchgate.net While initial results were promising, the long-term stability of the coating required improvement. cityu.edu.hk Further research in this area could lead to the development of self-disinfecting medical devices, packaging materials, and textiles.

Q & A

Q. How can 2-bromo-2-nitropropane (BNP) be identified and characterized using mass spectrometry?

BNP (C₃H₆BrNO₂; MW 167.989) can be analyzed via electron ionization mass spectrometry (EI-MS) to determine its fragmentation pattern. The NIST Mass Spectrometry Data Center provides a reference spectrum (NIST MS number: 342995) showing key peaks corresponding to Br⁻ (m/z 79/81), NO₂⁺ (m/z 46), and other fragments. Researchers should compare experimental spectra with the NIST reference to confirm molecular identity and purity. Preferential cleavage of the C-Br bond is expected due to its lower bond dissociation energy .

Q. What are the standard safety protocols for handling BNP in laboratory settings?

While BNP-specific toxicity data are limited, extrapolations from structurally similar compounds (e.g., 2-nitropropane) suggest strict adherence to ACGIH guidelines. Use fume hoods, nitrile gloves, and eye protection. Limit exposure to ≤0.3 ppmv (8-hour TWA) based on surrogate toxicity assessments. Store in airtight containers away from light to prevent decomposition .

Q. How is BNP synthesized, and what are common impurities?

BNP is typically synthesized via bromination of 2-nitropropane using brominating agents like pyridine hydrobromide perbromide in acetic acid at 90°C. Impurities may include unreacted starting materials, nitroalkane byproducts, or halogenated derivatives. Purity can be verified via GC-MS or HPLC with UV detection at 254 nm, referencing retention times against standards .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the UV photodissociation of BNP?

Laser-induced UV photodissociation at 248 nm and 193 nm reveals distinct pathways:

- At 248 nm: Predominant formation of OH radicals (v" = 0) with translational energy ~10.8 kcal/mol and rotational temperature ~550 K.

- At 193 nm: Vibrationally excited OH (v" = 1, Tᵥ ~1870 K) and Br atoms (both ground Br(²P₃/₂) and excited Br*(²P₁/₂) states) are produced. These dynamics suggest a multi-step dissociation mechanism involving internal conversion to the ground state followed by bond cleavage. Time-resolved LIF (laser-induced fluorescence) and REMPI-TOF (resonance-enhanced multiphoton ionization time-of-flight) are critical for probing state-specific product distributions .

Q. How does BNP compare to its structural analogs (e.g., bronopol) in antimicrobial efficacy?

BNP derivatives like this compound-1,3-diol (bronopol) exhibit stronger antimicrobial activity due to enhanced nitro group reactivity. In vitro studies against Xanthomonas oryzae show BNP derivatives achieve inhibition zones comparable to streptomycin sulfate at 500 ppm. However, efficacy varies with microbial membrane permeability and nitroreductase activity. Researchers should optimize concentration gradients (e.g., 100–5000 ppm) and use agar diffusion assays with zone-of-inhibition measurements for comparative analysis .

Q. What contradictions exist in the toxicological data for BNP, and how can they be resolved experimentally?

- Contradiction : ACGIH surrogate models suggest low toxicity (0.3 ppmv), while nitrosamine formation potential (e.g., from ethanolamine interactions) raises carcinogenicity concerns.

- Resolution : Conduct in vitro genotoxicity assays (Ames test, Comet assay) and in vivo metabolomic studies to track nitroso derivatives. Use isotope-labeled BNP (e.g., ¹⁵N) to trace metabolic pathways and quantify nitrosamine yields via LC-MS/MS .

Methodological Considerations

Q. How can researchers mitigate BNP’s instability in aqueous solutions during biological assays?

Stabilize BNP by buffering solutions to pH 5–6 and storing at 4°C. Add antioxidants (e.g., 0.1% ascorbic acid) to inhibit nitro group reduction. For long-term studies, lyophilize BNP and reconstitute fresh before use. Validate stability via periodic NMR or FTIR analysis .

Q. What advanced techniques are recommended for probing BNP’s electronic excited states?

- Transient Absorption Spectroscopy : To track ultrafast relaxation (fs–ps timescales) from S₁/S₂ states.

- CASSCF/CASPT2 Calculations : For mapping potential energy surfaces and identifying conical intersections.

- VUV Synchrotron Radiation : To measure absolute photoabsorption cross-sections in the 150–300 nm range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.